4-(3-碘苯甲酰)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

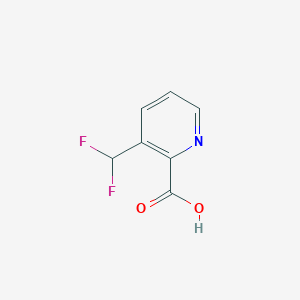

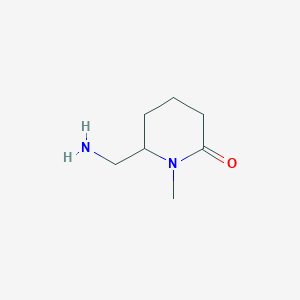

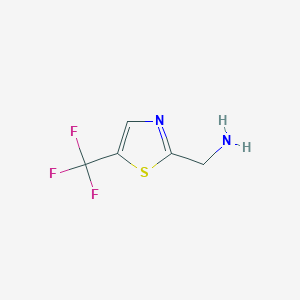

4-(3-Iodobenzoyl)quinoline is a chemical compound with a fused quinoline and benzoyl moiety. It belongs to the quinoline family, which has garnered significant attention in drug design due to its diverse bioactivity spectrum . This compound’s structure combines the aromatic features of quinoline with the functional group of benzoyl, potentially influencing its pharmacological properties.

Synthesis Analysis

The synthesis of 4-(3-Iodobenzoyl)quinoline involves strategic modifications to the quinoline scaffold. While various synthetic routes exist, one common approach is the Skraup/Doebner–von Miller quinoline synthesis . This method utilizes aniline and glycerine as starting materials, leading to the formation of quinoline derivatives . Additionally, researchers have explored other synthetic pathways to harness derivatives of bioactive quinolines, emphasizing expeditious and efficient methods .

Chemical Reactions Analysis

4-(3-Iodobenzoyl)quinoline can participate in diverse chemical reactions. These include substitution reactions, oxidative processes, and cyclization reactions. The iodine atom may serve as a leaving group during nucleophilic substitutions, leading to the modification of the quinoline scaffold. Researchers have explored its reactivity in the context of drug development and functionalization .

科学研究应用

多巴胺能和血清素能活性

对喹啉衍生物的研究,包括单酚八氢苯并[f]喹啉,已显示出中枢多巴胺和血清素受体刺激活性。这些化合物已针对其对多巴胺和血清素受体的潜在影响进行了测试,表明它们与神经学研究以及治疗与这些神经递质相关的疾病的潜在应用有关 (Wikström et al., 1982).

遗传毒性和致癌性

研究还集中在喹啉类似物的遗传毒性上,例如 2-氨基-3-甲基咪唑并[4,5-f]喹啉 (IQ),它是一种已知的食品诱变剂和喹啉类似物。研究探索了这些化合物的遗传毒性和致癌潜力,有助于了解它们对健康和致癌的影响 (Barnes et al., 1985).

抗炎和疾病调节作用

喹啉衍生物已被研究其抗炎作用和作为疾病调节抗风湿药 (DMARD) 的潜力。这些研究导致了新型喹啉和喹唑啉衍生物的合成,在炎症模型中显示出有希望的结果,例如大鼠的佐剂性关节炎 (Baba et al., 1996).

Tau 病理的体内成像

喹啉和苯并咪唑衍生物已被确定为阿尔茨海默病中 tau 病理体内成像的潜在探针。这些化合物对 tau 原纤维表现出很高的结合亲和力,使其可用于神经退行性疾病的临床前诊断和跟踪疾病进展 (Okamura et al., 2005).

微生物 β-葡萄糖醛酸苷酶和致癌物遗传毒性

研究证明了微生物 β-葡萄糖醛酸苷酶在食源性致癌物 IQ 结肠遗传毒性中的作用。该酶促进了 IQ 葡萄糖醛酸苷释放反应性中间体,突出了肠道微生物群在某些化合物遗传毒性中的重要性 (Humblot et al., 2007).

作用机制

The precise mechanism of action for 4-(3-Iodobenzoyl)quinoline depends on its specific biological target. As a quinoline derivative, it may interact with enzymes, receptors, or cellular components. Further studies are needed to elucidate its binding modes, selectivity, and potential therapeutic applications. Researchers have reported in vitro and in vivo screenings, highlighting its promising pharmacological effects .

属性

IUPAC Name |

(3-iodophenyl)-quinolin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCBAGVFQVCROC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Thiaspiro[3.3]heptan-6-one](/img/structure/B1406220.png)

![2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid](/img/structure/B1406231.png)